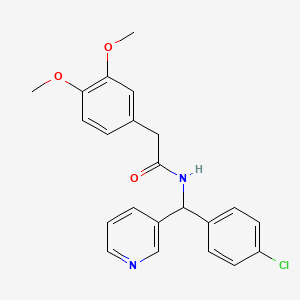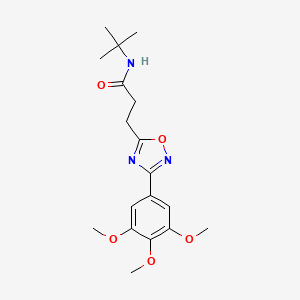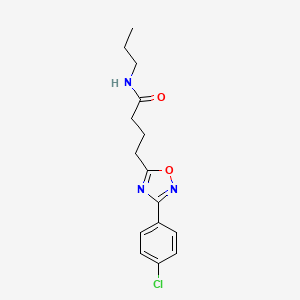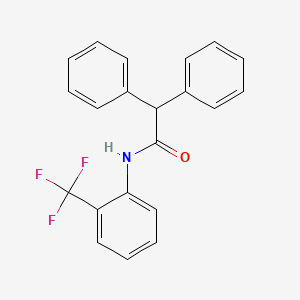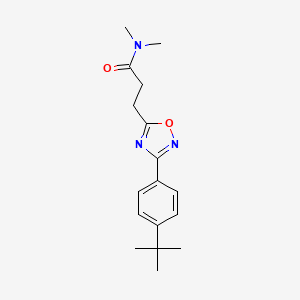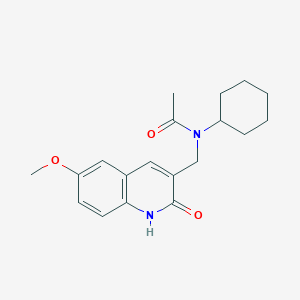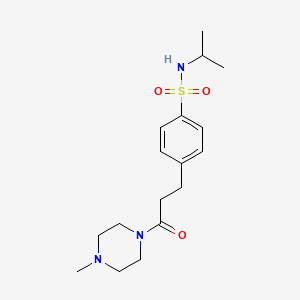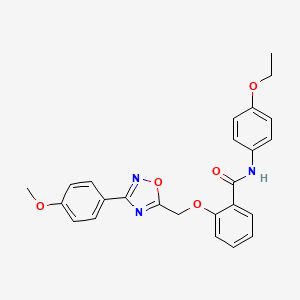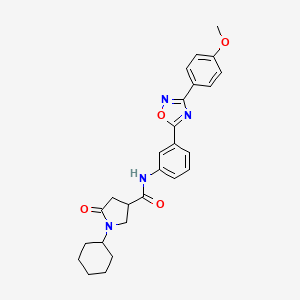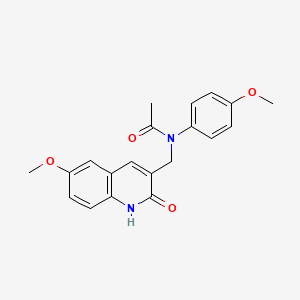
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide, also known as HMQA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neurodegenerative diseases, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been shown to inhibit the aggregation of amyloid beta peptides by interacting with their hydrophobic regions. In infectious diseases, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurodegenerative diseases, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been shown to prevent the formation of amyloid beta aggregates, which are toxic to neurons. In infectious diseases, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been shown to have broad-spectrum antibacterial and antifungal activity.
実験室実験の利点と制限
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, its low solubility in aqueous solutions can make it difficult to use in certain experiments. Additionally, its potential toxicity and lack of selectivity for specific targets can limit its use in certain applications.
将来の方向性
There are several future directions for the study of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide. One area of research is the development of more selective analogs of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide that target specific enzymes or signaling pathways. Another area of research is the study of the pharmacokinetics and pharmacodynamics of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide in vivo, which could provide insights into its potential therapeutic applications. Additionally, the study of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide in combination with other drugs or therapies could lead to synergistic effects and improved outcomes.
合成法
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde and 4-methoxyphenylacetic acid in the presence of a suitable catalyst. The resulting product is purified through recrystallization and characterized using spectroscopic techniques.
科学的研究の応用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative diseases, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been studied for its potential to prevent the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. In infectious diseases, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been shown to have antibacterial and antifungal properties.
特性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13(23)22(16-4-6-17(25-2)7-5-16)12-15-10-14-11-18(26-3)8-9-19(14)21-20(15)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRQWYVRHOIUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

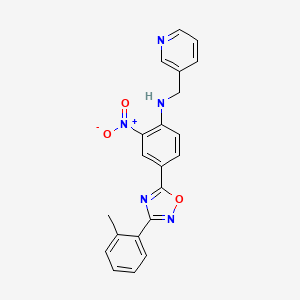

![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)
